molecular formula C12H16N2O B3015329 N-propylisoindoline-2-carboxamide CAS No. 16036-32-1

N-propylisoindoline-2-carboxamide

Cat. No.: B3015329
CAS No.: 16036-32-1
M. Wt: 204.273
InChI Key: RADIQBDNCGKEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propylisoindoline-2-carboxamide is a chemical compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

N-propylisoindoline-2-carboxamide, an indole-2-carboxamide derivative, has been identified to target the mycobacterial membrane protein large 3 transporter (MmpL3) and oncogenic protein kinases such as EGFR, BRAFV600E, and VEGFR-2 . MmpL3 plays a crucial role in the survival of Mycobacterium tuberculosis, while the oncogenic protein kinases are involved in various cancer progression pathways .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activities. For instance, it inhibits MmpL3, disrupting the survival mechanism of Mycobacterium tuberculosis . Similarly, it inhibits the oncogenic protein kinases, thereby disrupting the signaling pathways involved in cancer progression .

Biochemical Pathways

The inhibition of MmpL3 disrupts the lipid transport in Mycobacterium tuberculosis, affecting its survival . On the other hand, the inhibition of oncogenic protein kinases disrupts the signaling pathways involved in cell proliferation, angiogenesis, and metastasis, thereby affecting the progression of various cancers .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the physicochemical properties of the drug and other factors such as human behavior (e.g., food and drug intake) and genetics . .

Result of Action

The inhibition of MmpL3 by this compound leads to the growth inhibition of Mycobacterium tuberculosis . In the context of cancer, the compound’s inhibition of oncogenic protein kinases results in antiproliferative activity, thereby inhibiting the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylisoindoline-2-carboxamide typically involves the reaction of isoindoline-2-carboxylic acid with propylamine. The reaction is carried out under controlled conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-propylisoindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, alcohol derivatives, and various substituted isoindoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

N-propylisoindoline-2-carboxamide can be compared with other isoindoline derivatives such as:

  • N-methylisoindoline-2-carboxamide
  • N-ethylisoindoline-2-carboxamide
  • N-butylisoindoline-2-carboxamide

These compounds share similar structural features but differ in the length and nature of the alkyl substituent on the nitrogen atom. The unique properties of this compound, such as its specific biological activities and reactivity, distinguish it from its analogs .

Properties

IUPAC Name

N-propyl-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-7-13-12(15)14-8-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADIQBDNCGKEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.